molecular formula C22H29FO8S B13420186 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate) CAS No. 36493-04-6

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)

Cat. No.: B13420186
CAS No.: 36493-04-6
M. Wt: 472.5 g/mol
InChI Key: URGVZGFGWFYRGP-ZCWWIVCJSA-N
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Description

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of prednisolone, modified to enhance its pharmacological activity and reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) involves multiple steps, starting from the basic steroid structure. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9-alpha position.

    Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17, and 21 positions.

    Methylation: Introduction of a methyl group at the 16-alpha position.

    Sulfation: Addition of the mono(hydrogen sulfate) group at the 21 position.

These reactions typically require specific catalysts, reagents, and controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Purification: Use of chromatography and crystallization techniques to isolate the desired product.

    Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield secondary alcohols.

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular processes, including inflammation and immune response.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Used in the formulation of pharmaceutical products and as a precursor in the synthesis of other corticosteroids.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. The molecular targets include:

    NF-kB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing the production of pro-inflammatory cytokines.

    AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory genes.

    Glucocorticoid Response Elements (GREs): Activation of GREs, resulting in the upregulation of anti-inflammatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency.

    Dexamethasone: A more potent corticosteroid with a longer duration of action.

    Betamethasone: An isomer of dexamethasone with similar pharmacological effects.

Uniqueness

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is unique due to its specific modifications, including the fluorine atom at the 9-alpha position and the mono(hydrogen sulfate) group at the 21 position. These modifications enhance its anti-inflammatory activity and reduce its side effects compared to other corticosteroids.

Properties

CAS No.

36493-04-6

Molecular Formula

C22H29FO8S

Molecular Weight

472.5 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21?,22+/m1/s1

InChI Key

URGVZGFGWFYRGP-ZCWWIVCJSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C

Origin of Product

United States

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